molecular formula C10H12N2O2 B139978 4-(4-Aminophenyl)morpholin-3-one CAS No. 438056-69-0

4-(4-Aminophenyl)morpholin-3-one

Cat. No.: B139978
CAS No.: 438056-69-0
M. Wt: 192.21 g/mol
InChI Key: MHCRLDZZHOVFEE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-(4-Aminophenyl)morpholin-3-one is Factor Xa (fXa) . Factor Xa is a trypsin-like serine protease involved in the process of blood coagulation . It acts at the convergence point of the extrinsic and intrinsic coagulation pathways . As a component of the prothrombinase complex, Factor Xa converts prothrombin to thrombin via proteolysis .

Mode of Action

This compound serves as a P4-ligand within the enzyme pocket of Factor Xa . By binding to this pocket, it inhibits the activity of Factor Xa, thereby preventing the conversion of prothrombin to thrombin . This inhibition effectively controls thrombogenesis with a minimal effect on bleeding .

Biochemical Pathways

The compound affects the coagulation pathways by inhibiting Factor Xa . This inhibition disrupts the conversion of prothrombin to thrombin, a crucial step in blood clot formation . As a result, the downstream effects include a reduction in thrombogenesis, which is the formation of potentially harmful blood clots .

Pharmacokinetics

This compound, as a non-benzamidine compound, was developed to have more favorable oral profiles .

Result of Action

The inhibition of Factor Xa by this compound leads to a decrease in thrombin production . This results in a reduced ability for blood to form clots, thereby preventing thromboembolic diseases . The compound has shown excellent in vitro and in vivo efficacy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsIt’s important to note that the compound should be stored at room temperature to maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)morpholin-3-one typically involves the reduction of 4-(4-nitrophenyl)morpholin-3-one. One common method uses anhydrous ammonium formate as the reducing agent in the presence of a palladium-carbon catalyst . The reaction is carried out in a polar solvent at room temperature, resulting in high purity and yield .

Another method involves the amidation of p-nitroaniline followed by catalytic hydrogenation to obtain p-acyl-substituted aminophenylamin. This intermediate undergoes further reactions, including amidation, halogenation, or sulfonylation, followed by condensation cyclization to yield 4-(4-substituted acylaminophenyl)morpholin-3-one. The final step involves removing the acyl protecting group to obtain the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of environmentally friendly reducing agents, such as ammonium formate, and mild reaction conditions make the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Anhydrous ammonium formate, hydrogen gas.

    Catalysts: Palladium on carbon.

    Solvents: Polar solvents such as ethanol.

Major Products

The major product of the reduction reaction is this compound itself. Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

4-(4-Aminophenyl)morpholin-3-one is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly rivaroxaban, an anticoagulant . Its applications extend to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of important pharmaceuticals like rivaroxaban. Its ability to undergo various chemical reactions and its role in drug synthesis highlight its significance in the pharmaceutical industry .

Properties

IUPAC Name

4-(4-aminophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCRLDZZHOVFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458314
Record name 4-(4-aminophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438056-69-0
Record name 4-(4-Aminophenyl)morpholin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438056-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-3-morpholinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438056690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-aminophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-AMINOPHENYL)-3-MORPHOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6N2PY6WST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2.6 g 4-(4-Nitro-phenyl)-morpholin-3-one in 350 mL ethyl acetate and 17 mL ethanol, 13.2 g SnCl2 dihydrate were added and the reaction mixture was heated to reflux for 2 h. Then, after cooling to RT the mixture was stirred for 16 h. The precipitated product was collected by filtration and was pure enough for the next reaction step. Yield: 2.07 g.
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In an autoclave, 63 g (0.275 mol) of 4-(4-morpholin-3-onyl)nitrobenzene are dissolved in 200 ml of tetrahydrofuran, admixed with 3.1 g of Pd/C (5% ig) and hydrogenated at 70° C. and a hydrogen pressure of 50 bar for 8 h. The catalyst is filtered off, the solvent is then distilled off under reduced pressure and the product is purified by crystallization from ethyl acetate. 20 g of product are obtained as a colourless to bluish solid, in a yield of 37.6% of theory.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.1 g
Type
catalyst
Reaction Step Three
Yield
37.6%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-(4-Aminophenyl)morpholin-3-one in pharmaceutical research?

A1: this compound is a crucial building block in the synthesis of factor Xa inhibitors, a class of anticoagulant drugs. [, , , ]. Notably, it serves as a key intermediate in the production of Rivaroxaban, a widely used drug for preventing blood clots [, , ].

Q2: What are some of the synthetic routes employed to produce this compound?

A2: Several synthetic strategies exist, including a multi-step process starting from N-phenyl ethanol amine []. Another approach involves the reduction of 4-(4-Nitrophenyl)morpholin-3-one using hydrogen as a reducing agent in a water-based solvent system [].

Q3: Has this compound been incorporated into other heterocyclic systems for drug discovery?

A3: Yes, researchers have successfully incorporated this compound into various heterocyclic scaffolds, including triazolo[1,5-a]pyrimidine [], 2,4,6-trisubstituted 1,3,5-triazine [], and 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde derivatives [], to explore their potential antimicrobial activities.

Q4: Are there any studies investigating the fluorescence properties of derivatives containing the this compound moiety?

A4: Yes, research shows that reacting this compound with Tetracyanoquinodimethane (TCNQ) yields distinct compounds, BAPMDQ and APMTQ, exhibiting enhanced fluorescence in solutions compared to their solid forms. This difference is attributed to extensive C–H−π interactions and strong H-bonding observed in the crystal structure of BAPMDQ [].

Q5: Does the carbonyl functionality in this compound contribute to any unique properties?

A5: Indeed, the carbonyl group plays a crucial role in the solid-state cation recognition ability of BAPMDQ and APMTQ, specifically towards potassium ions (K+). This recognition, triggered by mechanical grinding, leads to a distinct color change and fluorescence enhancement, potentially due to strong electrostatic interactions between K+ and the carbonyl oxygen [].

Q6: Have any computational studies been conducted on derivatives of this compound?

A6: Computational analyses, including binding energy calculations, have been performed on BAPMDQ and APMTQ. Results indicate a stronger cation−π interaction between K+ and the phenyl ring of APMTQ compared to BAPMDQ, contributing to its enhanced potassium ion recognition []. Additionally, molecular docking studies on carboxamide derivatives of this compound have been used to investigate their potential anticancer and antibacterial activities against specific targets like caspase-3 in HeLa cells and DNA-Gyrase in Staphylococcus aureus [].

Q7: What analytical techniques are commonly used to characterize this compound and its derivatives?

A7: Common characterization techniques include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Mass Spectrometry (MS), and Elemental Analysis. These methods provide information about the compound's structure, purity, and elemental composition [, , , , ].

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